
Dabigatran Impurity 12
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dabigatran Impurity 12 is a byproduct formed during the synthesis of Dabigatran etexilate, a novel anticoagulant drug. Dabigatran etexilate is a prodrug that is rapidly converted to Dabigatran after oral administration. Dabigatran acts as a direct, selective, and reversible thrombin inhibitor, which is prescribed for the prevention of stroke and systemic thromboembolism in patients with nonvalvular atrial fibrillation .
Vorbereitungsmethoden
The synthesis of Dabigatran Impurity 12 involves several steps, starting from the raw materials to the final product. The synthetic route typically includes the following steps:
N-acylation: Pyridine amino propanoate is acylated with 4-methylamino-3-nitro benzoyl chloride to form nitro amino propanoate.
Reduction: The nitro group is reduced to an amino group under catalytic hydrogenation conditions.
Nucleophilic substitution: The amino group undergoes nucleophilic substitution with a novel synthon, n-hexyl-4-nitrophenyl carbonate, to form the Dabigatran base.
Salt formation: The Dabigatran base is converted to its mesylate salt using methane sulfonic acid.
Analyse Chemischer Reaktionen
Dabigatran Impurity 12 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under acidic conditions, leading to the formation of degradation products.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Nucleophilic substitution reactions are common, where an amino group is replaced by another functional group.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the formation of different degradation products
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Analysis
Dabigatran Impurity 12 is primarily utilized in the development and validation of analytical methods for the quantification of dabigatran and its related impurities. The importance of accurate impurity profiling is underscored by regulatory requirements for drug approval and market surveillance.
Method Development
Research has shown that high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is an effective approach for analyzing dabigatran and its impurities, including this compound. For instance, a study developed a sensitive HPLC method that successfully separated and quantified several impurities, demonstrating robust validation parameters such as accuracy, precision, and linearity within acceptable limits .
Parameter | Value |
---|---|
Limit of Detection | 0.5 µg/ml |
Limit of Quantification | 1.5 µg/ml |
Recovery Rate | 98% |
Relative Standard Deviation (RSD) | <2% |
The method's robustness was confirmed through various chromatographic conditions, ensuring reliable detection of impurities during routine quality control processes.
Stability Studies
Stability-indicating methods have been developed to assess the degradation of dabigatran etexilate and its impurities under various environmental conditions. These studies are critical for establishing the shelf life and safe usage of pharmaceutical products containing dabigatran .
Clinical Implications
Dabigatran is widely used for preventing thromboembolic events in patients with non-valvular atrial fibrillation. Understanding the implications of its impurities, including this compound, is essential for ensuring patient safety.
Medication Errors
Recent analyses have highlighted serious medication errors associated with dabigatran use, emphasizing the need for careful monitoring of drug formulations. A study reported that improper dosing and administration errors were common, leading to adverse effects such as bleeding or ischemia . The presence of impurities like this compound could potentially exacerbate these issues if not adequately controlled.
Adverse Events Monitoring
Monitoring adverse events related to dabigatran is crucial for improving patient outcomes. Reports from global databases indicate that serious medication errors often stem from mismanagement during prescription and administration phases . By ensuring the purity of dabigatran formulations through rigorous testing for impurities, healthcare providers can mitigate risks associated with these errors.
Regulatory Perspectives
Regulatory bodies mandate stringent testing for impurities in pharmaceutical products to safeguard public health. The analysis of this compound falls under these regulations, necessitating comprehensive documentation and reporting during drug approval processes.
Compliance with ICH Guidelines
The International Council for Harmonisation (ICH) guidelines provide a framework for assessing impurities in pharmaceuticals. Compliance with these guidelines ensures that drugs meet safety standards before reaching the market . Studies focusing on this compound have demonstrated adherence to these regulatory requirements through validated analytical methods.
Wirkmechanismus
Dabigatran Impurity 12 does not have a direct therapeutic effect. its presence in Dabigatran etexilate formulations can affect the drug’s safety and efficacy. The impurity can interact with the active pharmaceutical ingredient, leading to potential degradation or adverse effects. The molecular targets and pathways involved in these interactions are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Dabigatran Impurity 12 can be compared with other impurities found in Dabigatran etexilate formulations, such as:
N-nitroso Dabigatran etexilate: A nitrosamine impurity that is a potential carcinogen.
Dabigatran Impurity A, B, and C: Other byproducts formed during the synthesis of Dabigatran etexilate.
Ximelagatran Impurities: Impurities found in Ximelagatran, another direct thrombin inhibitor that was withdrawn due to hepatotoxicity .
This compound is unique due to its specific formation pathway and its potential impact on the safety and efficacy of Dabigatran etexilate formulations.
Biologische Aktivität
Dabigatran Impurity 12 (CAS 1422435-35-5) is a noted impurity associated with the anticoagulant drug dabigatran etexilate, which is primarily used for the prevention of thromboembolic events. Understanding the biological activity of this impurity is crucial for ensuring the safety and efficacy of dabigatran formulations. This article compiles various studies, data tables, and findings related to the biological activity of this compound.
Overview of Dabigatran and Its Impurities
Dabigatran is a direct thrombin inhibitor that prevents blood coagulation by inhibiting thrombin's ability to convert fibrinogen into fibrin. The presence of impurities in pharmaceutical compounds can significantly impact their biological activity and safety profile. Among these, this compound has garnered attention due to its potential effects on pharmacodynamics and pharmacokinetics.
Anticoagulant Activity
Research indicates that impurities can alter the pharmacological profile of drugs. While dabigatran itself exhibits strong anticoagulant properties, the specific biological activity of this compound has not been extensively characterized. Preliminary studies suggest that impurities may affect the overall efficacy and safety of dabigatran formulations. For instance, a study utilizing high-performance liquid chromatography (HPLC) indicated that impurities could potentially influence the bioavailability and therapeutic outcomes of dabigatran .
Case Studies
-
Study on Impurity Effects :
- A study conducted by Arous and Al-Mardini developed a sensitive LC-MS method for analyzing dabigatran and its impurities, including Impurity 12. The research highlighted that while the main compound showed significant anticoagulant activity, the effects of impurities like Impurity 12 on coagulation parameters were less clear, necessitating further investigation .
-
Recalls Due to Impurities :
- In March 2023, a nationwide recall was initiated for certain lots of generic dabigatran due to elevated levels of nitrosamine impurities, including N-nitroso-dabigatran. Although this incident primarily involved a different impurity, it underscores the importance of monitoring all impurities in anticoagulant medications to prevent potential carcinogenic risks .
Analytical Methods
The analytical characterization of this compound has been performed using advanced techniques such as HPLC and mass spectrometry. These methods allow for precise quantification and identification of impurities in pharmaceutical formulations.
Safety and Regulatory Considerations
The presence of impurities like this compound raises concerns regarding patient safety. Regulatory bodies such as the FDA have established guidelines for acceptable levels of impurities in pharmaceutical products. Continuous monitoring and risk assessments are essential to ensure that any potential adverse effects related to these impurities are identified early.
Eigenschaften
CAS-Nummer |
1422435-35-5 |
---|---|
Molekularformel |
C21H23N3O4 |
Molekulargewicht |
381.44 |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.